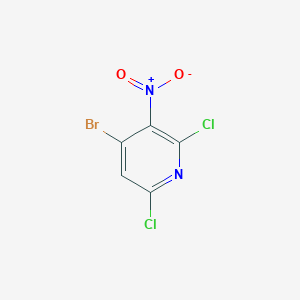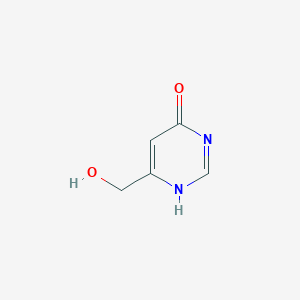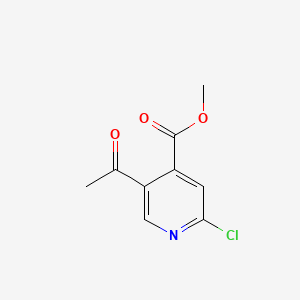
Methyl 5-acetyl-2-chloroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-acetyl-2-chloroisonicotinate is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is a derivative of isonicotinic acid and features a chloro group at the 2-position and an acetyl group at the 5-position on the pyridine ring, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-2-chloroisonicotinate typically involves a multi-step reaction process. One documented method includes the following steps :
Hydrazine Hydrate Reaction: The initial step involves reacting hydrazine hydrate with ethanol at 95°C for 0.5 hours.
Trichlorophosphate Reaction: The intermediate product is then treated with trichlorophosphate and N-ethyl-N,N-diisopropylamine at 110°C for 2 hours.
Caesium Fluoride Reaction: The resulting compound is further reacted with caesium fluoride in dimethyl sulfoxide at 130°C.
Final Step: The final step involves heating the compound at 120°C to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar multi-step synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids are the major products of oxidation.
Reduction Products: Alcohols are the primary products of reduction.
Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis.
Scientific Research Applications
Methyl 5-acetyl-2-chloroisonicotinate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-acetyl-2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The chloro and acetyl groups on the pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. Detailed studies on its exact mechanism are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 5-amino-2-chloroisonicotinate
- Methyl 2-chloro-5-methylisonicotinate
Uniqueness
Methyl 5-acetyl-2-chloroisonicotinate is unique due to the presence of both the acetyl and chloro groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 5-acetyl-2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)7-4-11-8(10)3-6(7)9(13)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWNFGRAEUSAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
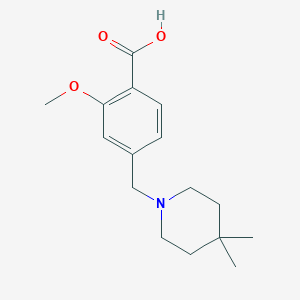

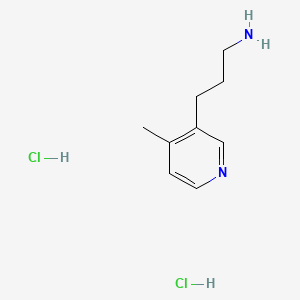
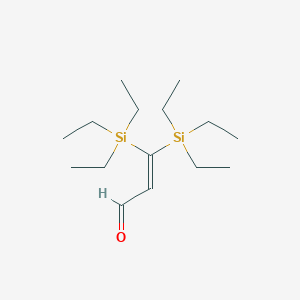
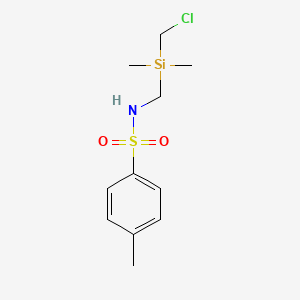
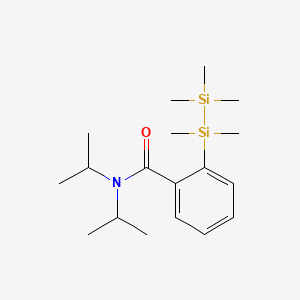
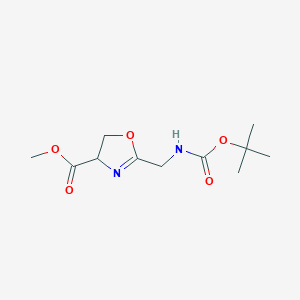
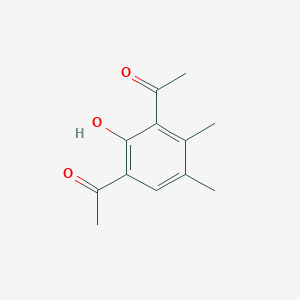
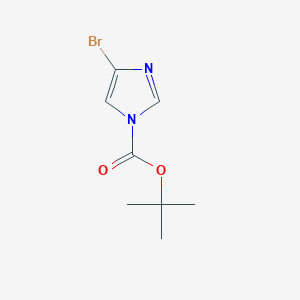
![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)
![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)
![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)
